molecular formula C18H18N4OS B5817732 1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

Cat. No.: B5817732
M. Wt: 338.4 g/mol
InChI Key: MTCZYJGUMQETRI-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a synthetic organic compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two aromatic rings substituted with methyl groups, connected through a thiadiazole ring and a urea linkage

Preparation Methods

The synthesis of 1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions.

    Coupling with Aromatic Amines: The thiadiazole intermediate is then coupled with aromatic amines, such as 3,4-dimethylaniline and 4-methylaniline, in the presence of a coupling agent like carbodiimide.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the coupled product with an isocyanate derivative under controlled temperature and pH conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thiadiazole ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic applications are being investigated, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of 1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors involved in key biological processes, such as DNA synthesis, protein synthesis, and cell division.

    Pathways: It interferes with metabolic pathways, leading to the inhibition of microbial growth or cancer cell proliferation. The exact pathways may vary depending on the specific biological activity being targeted.

Comparison with Similar Compounds

1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole-2-amine: Similar in structure but lacks the urea linkage and specific aromatic substitutions.

    1,3,4-Thiadiazole-5-thiol: Contains a thiol group instead of the urea linkage, leading to different chemical reactivity and biological activity.

    1,3,4-Thiadiazole-2-thione: Features a thione group, which imparts unique properties compared to the urea derivative.

The uniqueness of this compound lies in its specific substitution pattern and urea linkage, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-11-4-8-15(9-5-11)19-17(23)20-18-22-21-16(24-18)14-7-6-12(2)13(3)10-14/h4-10H,1-3H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCZYJGUMQETRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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